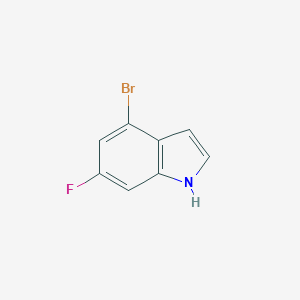

4-bromo-6-fluoro-1H-indole

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of compounds related to 4-bromo-6-fluoro-1H-indole has been extensively studied using various computational methods. For instance, the structure of a pyrazole derivative with bromo and fluoro substituents on phenyl rings was optimized using Gaussian09 software, employing methods such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p). The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data, indicating accurate geometrical parameters. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping revealed the distribution of negative and positive charges across the molecule, which is crucial for understanding its reactivity .

Synthesis Analysis

The synthesis of bromo-indole derivatives can be achieved through condensation reactions. For example, the reaction between 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions yielded a bromo-indole compound with good yield. The structure of the synthesized compound was confirmed by spectroscopic methods and XRD. The thermal stability of the compound was also assessed, showing good stability up to 215°C .

Chemical Reactions Analysis

The reactivity of indole derivatives can be manipulated through functionalization. A study demonstrated the regioselective C(sp2)-H dual functionalization of indoles using hypervalent iodine(III) compounds. This method enabled bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroindole derivatives have been characterized through various spectroscopic techniques. The vibronic analysis of 4-, 5-, and 6-fluoroindole was conducted using jet-cooled one-color resonant two-photon ionization (1C R2PI) time-of-flight mass spectrometry (TOFMS). The spectra were analyzed, and the transitions were assigned, providing insights into the electronic structure and vibrational modes of these molecules . Additionally, spectral analyses of fluorobenzenes were performed, and the effects of substituents on coupling constants were investigated using INDO-SCF MO calculations, which were compared with experimental data to understand the electronic properties of these compounds .

Applications De Recherche Scientifique

Applications antivirales

Les dérivés de 4-bromo-6-fluoro-1H-indole ont été étudiés pour leurs propriétés antivirales. Par exemple, certains dérivés de l'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La modification structurelle des composés indoliques peut conduire au développement de nouveaux agents antiviraux à haute sélectivité et puissance.

Applications anti-inflammatoires et analgésiques

Les dérivés de l'indole, y compris ceux avec des substitutions bromo-fluoro, ont été évalués pour leurs activités anti-inflammatoires et analgésiques . Ces composés peuvent faire partie des stratégies thérapeutiques pour gérer la douleur et l'inflammation, potentiellement avec moins d'effets secondaires par rapport aux médicaments traditionnels.

Applications anticancéreuses

L'échafaudage indolique est présent dans de nombreux composés naturels et synthétiques présentant une activité anticancéreuse. L'introduction d'atomes d'halogène comme le brome et le fluor dans le cycle indolique peut améliorer le potentiel anticancéreux en améliorant l'interaction avec les cibles biologiques .

Applications antimicrobiennes

Les dérivés de l'indole sont connus pour leurs effets antimicrobiens. La substitution bromo-fluoro sur le cycle indolique peut contribuer au développement de nouveaux agents antimicrobiens qui combattent les souches résistantes de bactéries et de champignons .

Production biotechnologique

Les progrès de la biotechnologie ont permis la production de dérivés indoliques, y compris ceux halogénés comme le this compound, à partir de sources naturelles telles que le glucose ou le tryptophane . Cette approche durable peut conduire à la production à grande échelle de ces composés pour diverses applications.

Intermédiaires pharmaceutiques

Des composés comme le this compound servent d'intermédiaires dans la synthèse de produits pharmaceutiques. Ils peuvent être utilisés pour créer une large gamme de médicaments, y compris ceux ayant des propriétés antihypertensives et antitumorales .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-bromo-6-fluoro-1H-indole are multiple receptors to which it binds with high affinity . The indole nucleus, a significant heterocyclic system, is found in many important synthetic drug molecules . This compound is a potential inhibitor of GSK-3 , a kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and cell differentiation .

Mode of Action

This compound interacts with its targets by binding to them, resulting in changes in the targets’ function . The exact nature of these interactions and the resulting changes depend on the specific target and the biological context. For example, when this compound acts as an inhibitor of GSK-3, it prevents the kinase from phosphorylating its substrates, thereby altering the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the compound’s ability to interact with multiple targets . For instance, inhibition of GSK-3 can affect pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and lipophilicity, can influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, if the compound inhibits GSK-3, it could lead to increased cell proliferation and differentiation due to the upregulation of the Wnt/β-catenin signaling pathway . Furthermore, the compound’s broad-spectrum biological activities suggest that it could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

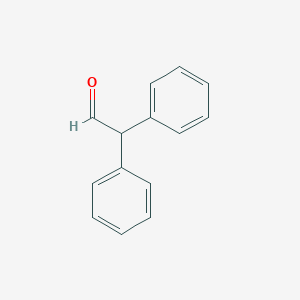

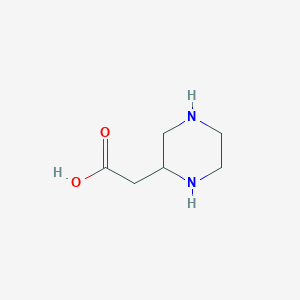

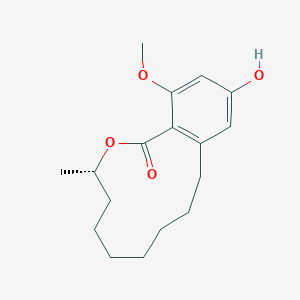

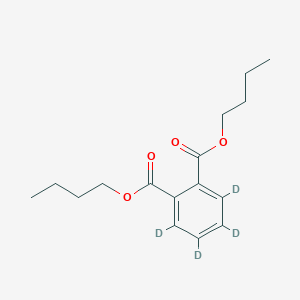

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)